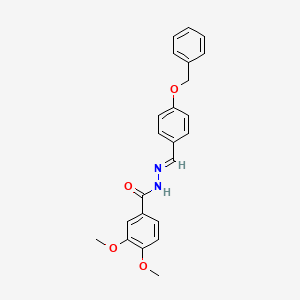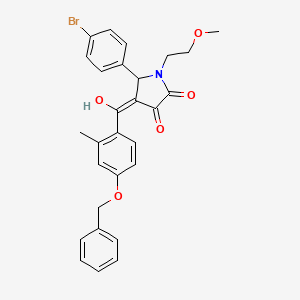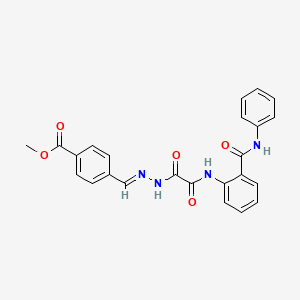
Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate is a heterocyclic compound that features a quinolizine core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives with ethyl acetoacetate under acidic or basic conditions. The reaction conditions often require refluxing in solvents such as ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the quinolizine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinolizine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolizine N-oxides, while substitution reactions can produce a variety of functionalized quinolizine derivatives.
科学的研究の応用
Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.
作用機序
The mechanism by which Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound’s quinolizine core allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a fused heterocyclic system and are known for their biological activities, including CDK2 inhibition.
Thiazolo[3,2-a]pyrimidine derivatives: These compounds have demonstrated high antitumor, antibacterial, and anti-inflammatory activities.
Uniqueness
Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate is unique due to its specific quinolizine core structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
54401-82-0 |
|---|---|
分子式 |
C17H14N2O3 |
分子量 |
294.30 g/mol |
IUPAC名 |
ethyl 4-oxo-3-pyridin-2-ylquinolizine-1-carboxylate |
InChI |
InChI=1S/C17H14N2O3/c1-2-22-17(21)13-11-12(14-7-3-5-9-18-14)16(20)19-10-6-4-8-15(13)19/h3-11H,2H2,1H3 |
InChIキー |
YAVMUMPTDLVFQD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C2C=CC=CN2C(=O)C(=C1)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-Tert-butylphenyl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12006758.png)



![methyl (2E)-5-(4-fluorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12006775.png)

![N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B12006781.png)
![N-[2-(3-Nitrophenyl)-2-oxoethyl]acetamide](/img/structure/B12006787.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12006810.png)
![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12006817.png)
![N-[2,2,2-Trichloro-1-({[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}amino)ethyl]butanamide](/img/structure/B12006820.png)

